5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a bromophenyl group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate to form 2-bromo-1-hydrazinylbenzene. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-amino-1-(2-bromophenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIJZTWFGFMKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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